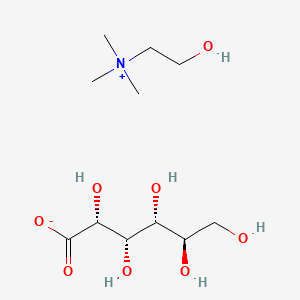

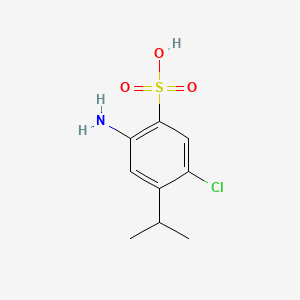

![molecular formula C6H5N3 B1612231 4H-Imidazo[4,5-C]pyridine CAS No. 272-96-8](/img/structure/B1612231.png)

4H-Imidazo[4,5-C]pyridine

Übersicht

Beschreibung

4H-Imidazo[4,5-C]pyridine is a heterocyclic compound that has been the subject of numerous biological investigations due to its structural resemblance to purines . It is known to play a crucial role in numerous disease conditions . The discovery of its first bioactivity as GABA A receptor positive allosteric modulators revealed its medicinal potential . Proton pump inhibitors, aromatase inhibitors, and NSAIDs were also found in this chemical group .

Synthesis Analysis

The synthesis of 4H-Imidazo[4,5-C]pyridine analogues was achieved by reacting 3,4-diaminopyridine or 2,3-diaminopyridine with Na2S2O5 adduct of corresponding benzaldehydes . Alkylation of these compounds using 4-chlorobenzyl and/or butyl bromide under basic conditions (K2CO3, DMF) predominantly resulted in the formation of N5 regioisomers .Molecular Structure Analysis

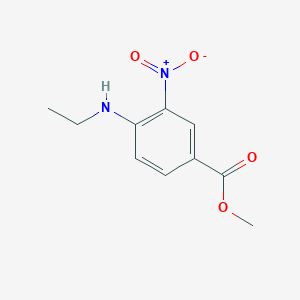

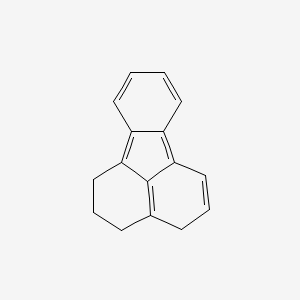

The molecular structure of 4H-Imidazo[4,5-C]pyridine comprises an imidazole ring fused with a pyridine moiety . This group contains compounds with different biological activity . Imidazopyridines consist of various isomeric forms like imidazo[4,5-B]pyridines, imidazo[4,5-C]pyridines, imidazo[1,5-A]pyridines and imidazo[1,2-A]pyridines .Chemical Reactions Analysis

While many strategies are available for imidazo[4,5-B]pyridine and imidazo[4,5-C]pyridine synthesis, the most popular approaches involve both condensation–dehydration reactions of pyridine-2,3-diamine or pyridine-3,4-diamine with carboxylic acids (or their equivalents) and condensation with aldehydes under oxidative conditions .Wissenschaftliche Forschungsanwendungen

Therapeutic Potential

4H-Imidazo[4,5-C]pyridine and its derivatives have been extensively researched for their potential as therapeutic agents. They show promise in a variety of medicinal chemistry applications, including as anticancer, antimicrobial, antiviral, and antidiabetic agents. This scaffold is also present in various marketed preparations, underlining its significance in drug development (Deep et al., 2016).

Akt Kinase Antagonist Activity

Research has identified imidazo[4,5-c]pyridine analogs as effective Akt (PKB) kinase antagonists. These compounds are indicated to be useful in treating diseases like cancer and arthritis (Lippa, 2007).

Crystal Structure and Surface Analysis

Studies on the crystal structure and Hirshfeld surface analysis of imidazo[4,5-b]pyridine derivatives provide insights into their molecular configurations and interactions. These findings are crucial for understanding the physical properties of these compounds, which can influence their pharmaceutical applications (Bourichi et al., 2019).

Fluorescent Probes

Imidazo[1,5-a]pyridine-based fluorophores have been developed as cell membrane probes. Their compact shape and photophysical properties make them suitable for studying membrane dynamics, hydration, and fluidity, important for monitoring cellular health (Renno et al., 2022).

Synthesis and Functionalization

Recent efforts in the synthesis of imidazo[1,2-a]pyridines using mild reaction conditions and inexpensive catalysts have been highlighted. This approach is significant for enhancing the biological activity of these compounds in pharmaceutical applications (Ravi & Adimurthy, 2017).

Stable N-heterocyclic Carbenes

The imidazo[1,5-a]pyridine skeleton offers a versatile platform for generating stable N-heterocyclic carbenes, which are synthesized and characterized for various applications (Alcarazo et al., 2005).

Vibrational Properties and Molecular Structure

Investigations into the vibrational properties and molecular structure of imidazo[4,5-c]pyridine provide important information on the compound's physical characteristics. This research is essential for understanding the behavior of these compounds in different environments (Dymińska et al., 2013).

Antiglycation and Antioxidant Potential

Novel imidazo[4,5-b]pyridine benzohydrazones have been synthesized and evaluated for their antiglycation and antioxidant activities. These properties are important for potential therapeutic applications (Taha et al., 2015).

Synthesis Strategies

Strategies for the synthesis of imidazo[1,2-a]pyridine derivatives through carbene transformations or C-H functionalizations have been explored. These methods aim to maximize atom economy and functional group diversity (Yu et al., 2018).

Vibrational Spectra and X-ray Structure

The vibrational spectra and X-ray structure of imidazo[4,5-b]pyridine and its derivatives have been determined, providing insights into their molecular characteristics. This information is crucial for understanding how these compounds interact with other molecules (Lorenc et al., 2008).

Novel Reaction Methods

New methods for synthesizing imidazo[1,2-a]pyridin-2-one derivatives have been developed, expanding the range of possible compounds and their potential applications (Tu et al., 2007).

Eigenschaften

IUPAC Name |

4H-imidazo[4,5-c]pyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3/c1-2-7-3-6-5(1)8-4-9-6/h1-2,4H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULSJIWPCXCKOCV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=NC=NC2=CC=N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50602154 | |

| Record name | 4H-Imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4H-Imidazo[4,5-C]pyridine | |

CAS RN |

272-96-8 | |

| Record name | 4H-Imidazo[4,5-c]pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50602154 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

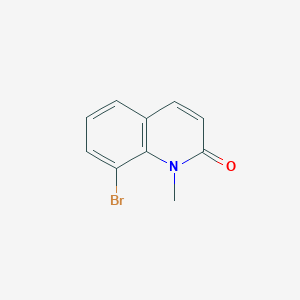

![3H-Imidazo[4,5-b]pyridin-6-ol](/img/structure/B1612157.png)